molecular formula C10H10Br2O B3167284 1,3-Dibromo-5-(cyclopropylmethoxy)benzene CAS No. 918904-35-5

1,3-Dibromo-5-(cyclopropylmethoxy)benzene

Cat. No.: B3167284
CAS No.: 918904-35-5
M. Wt: 305.99 g/mol
InChI Key: GHEAEHMLHSSQNK-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(cyclopropylmethoxy)benzene is a halogenated benzene derivative with the molecular formula C10H10Br2O. This compound is characterized by the presence of two bromine atoms and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(cyclopropylmethoxy)benzene can be synthesized through the reaction of 3,5-dibromophenol with cyclopropylcarbinol in the presence of tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran. The reaction is carried out at room temperature for 16 hours, followed by purification through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzene ring or the cyclopropylmethoxy group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the bromine atoms or other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

1,3-Dibromo-5-(cyclopropylmethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated benzene derivatives with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through its bromine atoms and cyclopropylmethoxy group. The bromine atoms can participate in halogen bonding, while the cyclopropylmethoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclopropylmethoxy group plays a crucial role.

Properties

IUPAC Name

1,3-dibromo-5-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEAEHMLHSSQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736230
Record name 1,3-Dibromo-5-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918904-35-5
Record name 1,3-Dibromo-5-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dibromo-phenol (5 g; 19.9 mmol), cyclopropylcarbinol (1.4 g; 19.9 mmol) and tributylphosphine (8.8 mL; 35.7 mmol) were dissolved in THF (500 mL) in a dried reaction flask under an atmosphere of nitrogen. 1,1′-(Azodicarbonyl)dipiperidine (9.0 g; 35.7 mmol) dissolved in THF (100 mL) was added to the reaction mixture, which was stirred at room temperature for 16 hours. The reaction mixture was partly evaporated, filtered, evaporated to dryness and purified by flash chromatography (ethyl acetate:heptane 0:1→1:10). Yield: 5.45 g; 90%.
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5 g
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1.4 g
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8.8 mL
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500 mL
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9 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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